4-Fluoro-3-methylbenzenesulfonamide 4-Fluoro-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 379254-40-7
VCID: VC2331745
InChI: InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N)F
Molecular Formula: C7H8FNO2S
Molecular Weight: 189.21 g/mol

4-Fluoro-3-methylbenzenesulfonamide

CAS No.: 379254-40-7

Cat. No.: VC2331745

Molecular Formula: C7H8FNO2S

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-methylbenzenesulfonamide - 379254-40-7

Specification

CAS No. 379254-40-7
Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
IUPAC Name 4-fluoro-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
Standard InChI Key JHMOSJURBNPIDS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N)F
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N)F

Introduction

Chemical Identity and Basic Properties

4-Fluoro-3-methylbenzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. The compound has been the subject of various research studies due to its potential biological activities and role as an important synthetic intermediate.

Physical and Chemical Properties

The basic properties of 4-Fluoro-3-methylbenzenesulfonamide are summarized in the following table:

PropertyValue
CAS Number379254-40-7
Molecular FormulaC₇H₈FNO₂S
Molecular Weight189.21 g/mol
SMILES CodeO=S(C1=CC=C(F)C(C)=C1)(N)=O
Physical AppearanceSolid
SolubilitySoluble in organic solvents such as DMSO and methanol

The compound features a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring that is substituted with fluorine and methyl groups . This specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties.

Synthetic Methods and Preparation

Related Synthetic Approaches

Synthetic methods employed for related compounds can provide guidance for preparing 4-Fluoro-3-methylbenzenesulfonamide. For instance, the synthesis of N-acetyl-4-methyl-benzenesulfonamide has been reported through the reaction of N-chloro-p-toluenesulfonamide with acetyl chloride (AcCl) in the presence or absence of OsO₄ . Similar approaches could potentially be adapted for the synthesis of 4-Fluoro-3-methylbenzenesulfonamide with appropriate modifications.

Another relevant example is found in the chemical synthesis method of 4-fluoro-2-methylbenzoic acid, which uses m-fluorotoluene and trichloroacetyl chloride as starting materials under Lewis acid catalysis . These reaction conditions might be adaptable for synthesizing 4-Fluoro-3-methylbenzenesulfonamide by incorporating appropriate modifications to introduce the sulfonamide functionality.

Biological Activity and Research Applications

Inhibitory Properties

While specific biological activity data for 4-Fluoro-3-methylbenzenesulfonamide itself is limited in the literature, research on related sulfonamide compounds suggests potential applications. Structurally related compounds have been investigated for their inhibitory activity against anthrax lethal factor (LF), a key virulence factor of Bacillus anthracis .

Structure-activity relationship studies of these sulfonamide compounds have demonstrated that the specific arrangement of substituents on the benzene ring significantly impacts their biological activity. For instance, the positioning of fluorine atoms and methyl groups can markedly influence the binding affinity to target proteins .

Structure-Activity Relationships

Research on related benzenesulfonamide compounds has revealed important structure-activity relationships that might be relevant to 4-Fluoro-3-methylbenzenesulfonamide. In studies examining inhibitors of anthrax lethal factor, compounds with specific substitution patterns on the benzene ring showed varying degrees of inhibitory activity .

For example, compounds with disubstitution at the para/meta position generally exhibited higher potency compared to monosubstituted derivatives. Furthermore, the presence of halogen atoms, particularly fluorine, at specific positions enhanced the biological activity of these compounds . These findings suggest that the specific positioning of the fluorine atom and methyl group in 4-Fluoro-3-methylbenzenesulfonamide might confer unique biological properties.

Derivatives and Related Compounds

Important Derivatives

Several derivatives of 4-Fluoro-3-methylbenzenesulfonamide have been synthesized and studied for various applications. These derivatives typically involve modifications to the sulfonamide nitrogen, creating more complex structures with potentially enhanced biological activities.

Notable derivatives include:

  • N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide (CAS No. 791844-91-2)

  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide (CAS No. 953922-05-9)

  • 4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

These derivatives represent modifications to the basic 4-Fluoro-3-methylbenzenesulfonamide structure, typically through N-substitution with various functional groups. Such modifications often aim to enhance specific properties such as target binding affinity, solubility, or metabolic stability.

Comparative Properties with Related Compounds

The properties of 4-Fluoro-3-methylbenzenesulfonamide can be better understood by comparing it with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
4-Fluoro-3-methylbenzenesulfonamide379254-40-7C₇H₈FNO₂S189.21Reference compound
3-Fluoro-4-methylbenzenesulfonamide329909-29-7C₇H₈FNO₂S189.21Reversed positions of F and CH₃
4-Fluoro-3-nitrobenzenesulfonamide406233-31-6C₆H₅FN₂O₄S220.18NO₂ group instead of CH₃
m-Toluenesulphonamide88-19-7C₇H₉NO₂S171.22Lacks F, has only CH₃

Research Findings on Related Sulfonamide Compounds

Enzyme Inhibition Studies

Research on structurally related sulfonamide compounds has focused on their potential as enzyme inhibitors. In one significant study, various sulfonamide derivatives were evaluated for their inhibitory activity against anthrax lethal factor (LF), revealing structure-dependent inhibition profiles .

The fluorescence peptide cleavage assay performed in a 96-well plate format demonstrated that certain sulfonamide compounds are competitive inhibitors against the substrate. Lineweaver-Burk analysis confirmed this competitive inhibition mechanism for several compounds .

Structure-Activity Relationship Data

Structure-activity relationship studies have provided valuable insights into the factors affecting the biological activity of sulfonamide compounds. The following table summarizes key findings from studies on related compounds:

Structural FeatureEffect on ActivityExamples from Literature
Disubstitution at para/meta positionsGenerally increased potencyCompounds 44, 48, 49, 65, 66, 67 showed IC₅₀ values of 6.6-39 μM
Fluorine substitutionEnhanced binding to target proteinsMultiple compounds demonstrated improved activity with F substitution
Biphenylsulfonyl groupsImproved potencyCompounds 70, 71, 72 showed IC₅₀ values of 3.0-3.9 μM
Elimination of key ringsLoss of activityCompounds lacking benzothiazole ring showed no inhibition at 50 μM

These findings suggest that specific structural features, including the presence and position of fluorine atoms and methyl groups, significantly impact the biological activity of sulfonamide compounds .

Future Research Directions

Expanding Structure-Activity Relationships

Future research on 4-Fluoro-3-methylbenzenesulfonamide could focus on expanding structure-activity relationship studies to better understand how structural modifications affect biological activity. This might involve systematic variation of substituents on the benzene ring or modification of the sulfonamide group.

Exploration of New Biological Targets

While existing research has primarily focused on certain targets such as anthrax lethal factor, future studies could explore the activity of 4-Fluoro-3-methylbenzenesulfonamide against other biological targets. This might include testing against various enzymes, receptors, or pathogenic organisms to identify new potential applications.

Optimization of Synthetic Methods

Development of more efficient and environmentally friendly synthetic methods for 4-Fluoro-3-methylbenzenesulfonamide represents another important research direction. This might involve exploring catalytic methods, flow chemistry approaches, or green chemistry principles to improve the synthesis of this compound and its derivatives.

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